molecular formula C9H8N2O3S B13505751 3-Phenyl-1,2-oxazole-5-sulfonamide

3-Phenyl-1,2-oxazole-5-sulfonamide

Cat. No.: B13505751
M. Wt: 224.24 g/mol
InChI Key: YMXGCHKPHMPTGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2-oxazole-5-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1-phenylethanone with sulfonyl chloride in the presence of a base, followed by cyclodehydration to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired chemical properties of the compound .

Scientific Research Applications

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

3-phenyl-1,2-oxazole-5-sulfonamide

InChI

InChI=1S/C9H8N2O3S/c10-15(12,13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13)

InChI Key

YMXGCHKPHMPTGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)S(=O)(=O)N

Origin of Product

United States

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